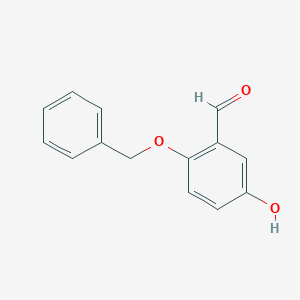
2-(Benzyloxy)-5-hydroxybenzaldehyde
Overview
Description
2-Benzyloxy-5-hydroxy-benzaldehyde is an organic compound with the molecular formula C14H12O3. It is a derivative of benzaldehyde, characterized by the presence of a benzyloxy group at the 2-position and a hydroxy group at the 5-position on the benzene ring. This compound is known for its white crystalline solid form and distinctive aromatic odor. It is slightly soluble in water but readily dissolves in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxy-5-hydroxy-benzaldehyde can be synthesized through various methods. One common approach involves the condensation reaction between 2-hydroxybenzaldehyde and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 2-Benzyloxy-5-hydroxy-benzaldehyde often involves the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-5-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Benzyloxy-5-hydroxybenzoic acid.
Reduction: 2-Benzyloxy-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Benzyloxy-5-hydroxy-benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-hydroxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
2-Benzyloxybenzaldehyde: Lacks the hydroxy group at the 5-position, making it less reactive in certain biochemical applications.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a benzyloxy group, leading to different chemical properties and applications.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Benzyloxy-5-hydroxy-benzaldehyde’s unique combination of functional groups makes it particularly valuable in synthetic chemistry and biochemical research. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other benzaldehyde derivatives .
Properties
IUPAC Name |
5-hydroxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUNCTWMFHQFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594899 | |
| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161192-21-8 | |
| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
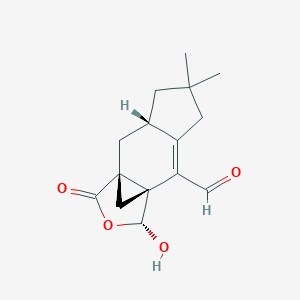
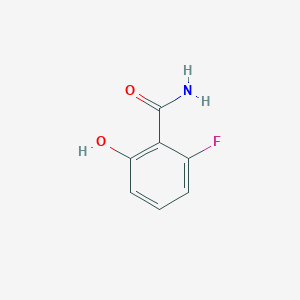

![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
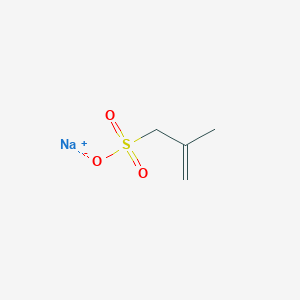
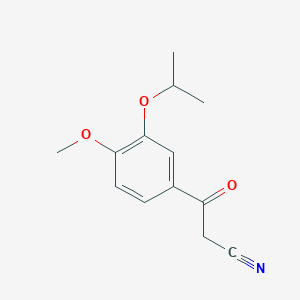
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)

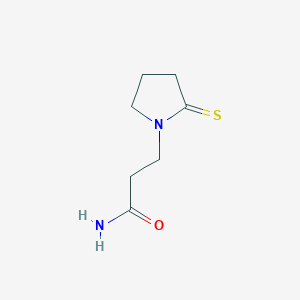
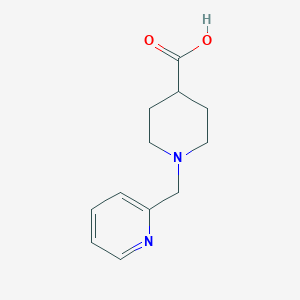
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
